molecular formula C14H20N2O2 B7593801 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide

4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide

Cat. No. B7593801
M. Wt: 248.32 g/mol
InChI Key: COPGRHSNNIRJAR-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide, also known as DMCM, is a synthetic compound that belongs to the class of morpholine carboxamides. It is a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. DMCM has been widely used in scientific research to investigate the role of GABAA receptors in various physiological and pathological conditions.

Mechanism of Action

4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide acts as a competitive antagonist of the GABAA receptor. It binds to the same site on the receptor as the endogenous neurotransmitter GABA, but does not activate the receptor. Instead, it blocks the binding of GABA and prevents the receptor from being activated. This leads to a decrease in the inhibitory tone of the central nervous system, which can result in seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonistic action on the GABAA receptor. In animal models, this compound has been shown to induce seizures, anxiety-like behavior, and other neurological symptoms. It has also been shown to alter the levels of various neurotransmitters and neuromodulators in the brain, including GABA, glutamate, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide in lab experiments is its potency and selectivity as a GABAA receptor antagonist. This allows researchers to selectively block the GABAA receptor and study its function in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity and side effects, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of animals and researchers.

Future Directions

There are several future directions for research on 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide, including:
1. Development of new GABAA receptor antagonists: this compound has served as a valuable tool for investigating the role of GABAA receptors in various conditions. However, there is a need for more selective and potent GABAA receptor antagonists that can be used in clinical settings.
2. Investigation of the role of GABAA receptors in psychiatric disorders: GABAA receptors have been implicated in the pathogenesis of several psychiatric disorders, including anxiety disorders, depression, and schizophrenia. Further research using this compound and other GABAA receptor antagonists may help to elucidate the underlying mechanisms of these disorders.
3. Development of new treatments for epilepsy and anxiety disorders: this compound has been used to induce seizures and anxiety-like behavior in animal models. Further research may lead to the development of new treatments for these disorders based on the modulation of GABAA receptor function.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to investigate the role of GABAA receptors in various physiological and pathological conditions. Its potency and selectivity as a GABAA receptor antagonist make it a valuable tool for studying the function of this important neurotransmitter receptor. Further research on this compound and other GABAA receptor antagonists may lead to the development of new treatments for epilepsy, anxiety disorders, and other neurological conditions.

Synthesis Methods

4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide can be synthesized by the reaction of 2,6-dimethylbenzylamine with morpholine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography and recrystallization. The yield of this compound is typically around 50-60%.

Scientific Research Applications

4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide has been used in a variety of scientific research applications, including:
1. Investigation of GABAA receptor function: this compound is a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABAA receptor, this compound can be used to investigate the role of GABAA receptors in various physiological and pathological conditions.
2. Epilepsy research: this compound has been used to induce seizures in animal models of epilepsy. This allows researchers to study the underlying mechanisms of epilepsy and develop new treatments.
3. Anxiety research: this compound has been used to induce anxiety-like behavior in animal models. This allows researchers to study the neurobiological basis of anxiety and develop new treatments for anxiety disorders.

properties

IUPAC Name

4-[(2,6-dimethylphenyl)methyl]morpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-4-3-5-11(2)12(10)8-16-6-7-18-13(9-16)14(15)17/h3-5,13H,6-9H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPGRHSNNIRJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2CCOC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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